Product packaging for 3-Acetyl-5-methoxy-7-methylindole(Cat. No.:)

3-Acetyl-5-methoxy-7-methylindole

Cat. No.: B13695075
M. Wt: 203.24 g/mol
InChI Key: DNTJFGJUJXYROY-UHFFFAOYSA-N
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Description

3-Acetyl-5-methoxy-7-methylindole is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B13695075 3-Acetyl-5-methoxy-7-methylindole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-(5-methoxy-7-methyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C12H13NO2/c1-7-4-9(15-3)5-10-11(8(2)14)6-13-12(7)10/h4-6,13H,1-3H3

InChI Key

DNTJFGJUJXYROY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC=C2C(=O)C)OC

Origin of Product

United States

Synthetic Methodologies for 3 Acetyl 5 Methoxy 7 Methylindole

Strategic Approaches to Indole (B1671886) Ring Construction for 3-Acetyl-5-methoxy-7-methylindole

The formation of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose. For the synthesis of the 5-methoxy-7-methylindole intermediate, several classical methods can be adapted by selecting appropriately substituted precursors.

The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for constructing the indole ring. wikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. byjus.com

To construct the 5-methoxy-7-methylindole scaffold, the key starting material is (4-methoxy-2-methylphenyl)hydrazine. This hydrazine is condensed with an aldehyde or ketone that can provide the remaining two carbon atoms of the pyrrole ring. The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine. A critical researchgate.netresearchgate.net-sigmatropic rearrangement then occurs, followed by the loss of ammonia to yield the aromatic indole ring. wikipedia.orgbyjus.com

The choice of acid catalyst is crucial and can significantly influence the reaction's success. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective. wikipedia.org

Table 1: Potential Reagents and Catalysts for Fischer Synthesis of 5-Methoxy-7-methylindole

Aryl Hydrazine Carbonyl Source Typical Acid Catalysts Resulting Intermediate

Note: The reaction with unsymmetrical ketones can lead to regioisomeric products, depending on the direction of enolization. The regioselectivity can be influenced by the choice of acid catalyst and reaction conditions. youtube.com

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that forms indoles from an o-iodoaniline and a disubstituted alkyne. wikipedia.org This method offers great versatility and tolerates a wide range of functional groups. ub.edu For the synthesis of a 5-methoxy-7-methylindole core, a conceivable starting material would be 2-iodo-4-methoxy-6-methylaniline.

The catalytic cycle typically involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by alkyne coordination and insertion. A subsequent intramolecular cyclization and reductive elimination regenerate the catalyst and yield the indole product. wikipedia.org The regioselectivity of the alkyne insertion is a key consideration, with the bulkier substituent on the alkyne generally orienting to the C-2 position of the resulting indole. ub.edu To obtain an indole that is unsubstituted at the C-2 and C-3 positions, specialized alkynes or conditions may be necessary.

Modern variations of this reaction have been developed, including nickel-catalyzed versions that offer a more cost-effective alternative to palladium. rsc.org

Table 2: Components for a Larock-type Synthesis Approach

Aryl Halide Alkyne Partner Palladium Catalyst Base

The Leimgruber-Batcho indole synthesis is a highly efficient, two-step process that is particularly well-suited for preparing indoles that are unsubstituted at the C-2 and C-3 positions. wikipedia.org The synthesis begins with an o-nitrotoluene derivative.

For the target molecule, the starting material would be 1,3-dimethyl-5-methoxy-2-nitrobenzene. This compound is first reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-nitrostyrene intermediate. wikipedia.org This step takes advantage of the acidity of the benzylic methyl protons. The resulting enamine is then subjected to reductive cyclization. youtube.com A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen, or stannous chloride. wikipedia.org This reduction converts the nitro group to an amine, which spontaneously cyclizes onto the enamine, eliminating dimethylamine to form the indole ring. researchgate.net

This method is advantageous due to its high yields, mild conditions, and the commercial availability of many substituted o-nitrotoluenes. wikipedia.org

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. wikipedia.org This method is one of the classic approaches to indole synthesis. To prepare 5-methoxy-7-methylindole, the precursor would be N-formyl-2,6-dimethyl-4-methoxyaniline.

The traditional Madelung synthesis requires harsh conditions, such as sodium or potassium ethoxide at temperatures between 200–400 °C, which can limit its applicability for sensitive substrates. wikipedia.org The mechanism involves the deprotonation of both the amide nitrogen and the benzylic methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl.

To overcome the limitations of the high temperatures and strong bases, several modifications have been developed. The Smith-modified Madelung synthesis, for example, utilizes organolithium reagents to effect the cyclization under much milder conditions, expanding the scope to include a wider variety of substituted anilines. wikipedia.orgresearchgate.net

Beyond the major named reactions, other strategies can be employed for the construction of the 5-methoxy-7-methylindole ring. These include methods like the Bischler indole synthesis, which involves the reaction of an α-halo- or α-hydroxyketone with an arylamine. Modern advancements in organometallic chemistry have also provided new routes, such as those based on copper-catalyzed or palladium-catalyzed C-H activation and annulation strategies, which can offer novel and efficient pathways to polysubstituted indoles.

Introduction of Acetyl Moiety at C-3 in 3-Acetyl-5-methylindole Synthesis

The C-3 position of the indole ring is electron-rich and thus highly susceptible to electrophilic substitution. The introduction of the acetyl group onto the pre-formed 5-methoxy-7-methylindole nucleus is typically achieved through acylation reactions.

The most common and direct method is the Friedel-Crafts acylation . This reaction involves treating the indole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. sapub.org For electron-rich indoles, milder Lewis acids like ZnCl₂ or BF₃·OEt₂ can be effective and may prevent polymerization or side reactions. To avoid competing acylation at the indole nitrogen (N-1 position), the reaction is often performed on the unprotected (NH) indole, as the initially formed N-acylindole can rearrange to the C-3 product or be hydrolyzed during workup. nih.gov Recent green chemistry approaches have utilized catalytic amounts of metal triflates in ionic liquids under microwave irradiation to achieve high regioselectivity for the C-3 position. nih.gov

Another powerful method for introducing a carbonyl group is the Vilsmeier-Haack reaction . While traditionally used for formylation with DMF and POCl₃ to produce aldehydes, it can be adapted for acetylation. ijpcbs.comwikipedia.org By using N,N-dimethylacetamide (DMA) in place of DMF, a Vilsmeier-Haack reagent capable of acetylation is generated. iaamonline.org This reagent reacts with the electron-rich indole at the C-3 position to form an iminium salt, which is then hydrolyzed during aqueous workup to yield the 3-acetylindole (B1664109). wikipedia.org

Table 3: Common Methods for C-3 Acylation of 5-Methoxy-7-methylindole

Reaction Acylating Agent Catalyst / Reagent Key Features
Friedel-Crafts Acylation Acetyl chloride or Acetic anhydride Lewis Acids (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂) Direct, versatile, but may require careful control of conditions to ensure C-3 selectivity. sapub.org

Acylation Reactions and Regioselectivity

The introduction of an acetyl group at the C-3 position of the indole nucleus is a key transformation in the synthesis of this compound. Friedel-Crafts acylation is a widely employed and effective method for this purpose. ias.ac.in The inherent electronic properties of the indole ring favor electrophilic substitution at the C-3 position, making it the most nucleophilic site. uni-muenchen.delibretexts.org This high regioselectivity is a cornerstone of indole chemistry and is exploited in the synthesis of a vast array of 3-substituted indole derivatives.

The reaction typically involves treating the substituted indole, in this case, 5-methoxy-7-methylindole, with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. Common Lewis acids used for this transformation include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and zinc chloride (ZnCl₂). The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich C-3 position of the indole ring.

The presence of electron-donating groups on the benzene portion of the indole ring, such as the methoxy (B1213986) group at C-5 and the methyl group at C-7, further activates the ring towards electrophilic substitution. While these groups can influence the reactivity, the strong directing effect of the indole nitrogen and the inherent nucleophilicity of the C-3 position generally ensure that acylation occurs predominantly at this site. For instance, the Friedel-Crafts acetylation of 5-hydroxyindole derivatives has been shown to proceed regioselectively. ias.ac.in

Reaction Reagents and Conditions Key Feature
Friedel-Crafts AcylationAcetyl chloride or acetic anhydride, Lewis acid (e.g., AlCl₃, SnCl₄)High regioselectivity for the C-3 position of the indole ring.

One-Pot Synthetic Strategies for C-3 Acylation

While a stepwise approach is common, one-pot synthetic strategies for the C-3 acylation of indoles offer advantages in terms of efficiency, reduced waste, and simplified purification procedures. Although a specific one-pot synthesis for this compound is not extensively documented, general methodologies for the one-pot synthesis of 3-acylindoles can be adapted.

Such strategies often involve the in-situ generation of the acylating agent or the use of a cascade reaction sequence. For example, a one-pot procedure could involve the synthesis of the 5-methoxy-7-methylindole precursor followed by the direct introduction of the acetyl group without isolation of the intermediate. However, careful control of reaction conditions is crucial to avoid side reactions and ensure high yields of the desired product.

Incorporation of Methoxy Group at C-5 in this compound Synthesis

The introduction of a methoxy group at the C-5 position of the indole ring is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a precursor that already contains a methoxy group at the corresponding position or by introducing it onto the indole or a precursor molecule.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution is a fundamental method for introducing substituents onto an aromatic ring. In the context of indole synthesis, a common strategy involves the use of a substituted aniline (B41778) as a starting material in a classical indole synthesis, such as the Fischer, Bischler, or Leimgruber-Batcho indole synthesis. For the synthesis of 5-methoxyindoles, a p-anisidine (4-methoxyaniline) derivative would be a suitable starting material.

Direct methoxylation of a pre-formed indole ring can be more challenging due to the high reactivity of the indole nucleus and the potential for multiple substitutions or reactions at the nitrogen atom. However, under carefully controlled conditions with a suitable methoxylating agent, regioselective substitution can be achieved. The directing effects of existing substituents on the ring play a crucial role in determining the position of the incoming methoxy group.

A documented method for the synthesis of 5-methoxyindole (B15748) involves the reaction of 5-bromoindole with sodium methoxide in the presence of a copper catalyst and a nitrogen-containing heterocyclic ligand. google.com This nucleophilic aromatic substitution approach provides a high yield of the desired product.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. rsc.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an appropriate electrophile to introduce a wide range of functional groups.

In the synthesis of substituted indoles, a DMG can be strategically placed on the benzene ring to direct the introduction of a methoxy group. For example, a protecting group on the indole nitrogen, such as a carbamate or a sulfonyl group, can act as a DMG, directing lithiation to the C-7 position. Subsequent reaction with a methoxylating agent would then install the methoxy group at the desired location. While a powerful technique, the application of DoM requires careful consideration of the directing group and the reaction conditions to achieve the desired regioselectivity.

Regioselective Methylation at C-7 in this compound Synthesis

The final key structural feature of the target molecule is the methyl group at the C-7 position. The introduction of this group can be accomplished through various synthetic strategies, either by incorporating it into the starting materials for the indole synthesis or by direct methylation of the indole ring.

Directed Methylation Techniques

Achieving regioselective methylation at the C-7 position of an indole can be challenging due to the multiple reactive sites on the indole nucleus. Directed methylation techniques offer a solution to this problem by employing a directing group to guide the methylating agent to the desired position.

A common approach involves the use of a removable directing group on the indole nitrogen. This directing group can coordinate with a transition metal catalyst or an organometallic reagent, bringing the methylating agent into close proximity to the C-7 position and facilitating C-H activation and subsequent methylation.

Precursor-Based Introduction of C-7 Methyl Group

The synthesis of 5-methoxy-7-methylindole can be achieved through a multi-step sequence starting from commercially available 3-methoxy-5-methylaniline. The initial step involves the protection of the aniline nitrogen, commonly with a Boc group, followed by an ortho-directed metalation and subsequent formylation to introduce a formyl group at the C-2 position. The resulting intermediate is then subjected to a reductive cyclization, which can be achieved using various reducing agents, to construct the indole ring system. Finally, deprotection of the nitrogen yields the desired 5-methoxy-7-methylindole precursor.

Once the 5-methoxy-7-methylindole precursor is obtained, the final step is the introduction of the acetyl group at the C-3 position. This is typically accomplished through a Friedel-Crafts acylation reaction. The indole is treated with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst. The choice of catalyst and reaction conditions is crucial for achieving high regioselectivity and yield.

Table 1: Plausible Synthetic Route for this compound

StepReactionReactantsReagentsProduct
1Protection3-methoxy-5-methylanilineBoc AnhydrideN-Boc-3-methoxy-5-methylaniline
2Ortho-formylationN-Boc-3-methoxy-5-methylanilinen-BuLi, DMFN-Boc-2-formyl-3-methoxy-5-methylaniline
3Reductive CyclizationN-Boc-2-formyl-3-methoxy-5-methylanilineNaBH4, TFAN-Boc-5-methoxy-7-methylindole
4DeprotectionN-Boc-5-methoxy-7-methylindoleTFA5-methoxy-7-methylindole
5Friedel-Crafts Acylation5-methoxy-7-methylindoleAcetic AnhydrideThis compound

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency of the synthesis of this compound, particularly the final Friedel-Crafts acylation step, is highly dependent on the careful optimization of various reaction parameters.

Catalytic Systems and Ligand Effects

In some cases, particularly for palladium-catalyzed acylations, the use of specific ligands can significantly influence the outcome of the reaction. While Friedel-Crafts acylation is typically not palladium-catalyzed, related C-H activation/acylation methodologies may employ phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to control regioselectivity and enhance catalytic activity. However, for the direct acylation of the electron-rich 5-methoxy-7-methylindole, a strong Lewis acid is generally sufficient and the use of complex catalytic systems with specific ligands is often unnecessary.

Table 2: Comparison of Catalytic Systems for Indole Acylation

CatalystTypical ConditionsAdvantagesDisadvantages
AlCl₃Stoichiometric amounts, CH₂Cl₂ or CS₂, 0 °C to rtHigh reactivityStrong acidity can lead to degradation of sensitive substrates, stoichiometric amounts required
SnCl₄Catalytic to stoichiometric amounts, CH₂Cl₂, 0 °C to rtMilder than AlCl₃Can still be harsh for some substrates
ZnCl₂Catalytic amounts, neat or in solvent, elevated temperaturesMild and inexpensiveOften requires higher temperatures and longer reaction times
Metal Triflates (e.g., Sc(OTf)₃)Catalytic amounts (1-10 mol%), CH₃CN or ionic liquids, rt to 80 °CHighly active, can be used in catalytic amounts, often recyclableHigher cost compared to traditional Lewis acids

Solvent Selection and Temperature Control

Temperature control is also a critical factor. Friedel-Crafts reactions are often exothermic, and maintaining a low temperature (e.g., 0 °C) during the initial addition of reagents can help to control the reaction rate and prevent the formation of byproducts. Subsequent warming to room temperature or gentle heating may be required to drive the reaction to completion.

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. In the context of the synthesis of this compound, several green chemistry principles can be applied.

One promising approach is the use of ionic liquids as solvents for the Friedel-Crafts acylation step. Ionic liquids are non-volatile, thermally stable, and can often be recycled, reducing the use of volatile organic compounds (VOCs). Furthermore, some ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup.

Microwave-assisted synthesis is another green technique that can be applied to accelerate the acylation reaction. scienceandtechnology.com.vn Microwave heating can lead to significantly shorter reaction times, increased product yields, and often cleaner reactions compared to conventional heating methods. The combination of a recyclable catalyst, such as a metal triflate, with an ionic liquid under microwave irradiation represents a particularly green and efficient approach for the synthesis of 3-acylindoles. mdpi.com

Table 3: Green Chemistry Approaches in Indole Acylation

Green ApproachDescriptionAdvantages
Use of Ionic LiquidsReplacing traditional volatile organic solvents with non-volatile, recyclable ionic liquids.Reduced VOC emissions, potential for catalyst/solvent recycling, enhanced reaction rates.
Microwave-Assisted SynthesisUtilizing microwave irradiation to accelerate the reaction.Shorter reaction times, higher yields, cleaner reactions, reduced energy consumption.
Use of Recyclable CatalystsEmploying catalysts that can be easily recovered and reused, such as solid-supported catalysts or metal triflates in ionic liquids.Reduced waste, lower catalyst cost over multiple runs.

Chiral Synthesis and Enantioselective Approaches to this compound (if applicable)

The structure of this compound itself is achiral. Therefore, direct chiral synthesis or enantioselective approaches are not applicable for the synthesis of the final compound. However, it is important to note that if the acetyl group at the C-3 position were to be further modified to create a chiral center, for example, through a reduction to a chiral alcohol or an addition of a nucleophile to the carbonyl group, then enantioselective methods would become highly relevant.

In such hypothetical scenarios, the enantioselective reduction of the ketone could be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Similarly, the enantioselective addition of a nucleophile to the carbonyl group could be catalyzed by a chiral Lewis acid or a chiral organocatalyst. While not directly applicable to the synthesis of the target compound as stated, the principles of asymmetric synthesis would be crucial for the preparation of chiral derivatives of this compound.

Derivatization and Structural Modification of 3 Acetyl 5 Methoxy 7 Methylindole

Synthetic Strategies for C-3 Modifications of 3-Acetyl-5-methoxy-7-methylindole

The acetyl group at the C-3 position serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the elongation of the side chain.

The reactivity of the acetyl group in 3-acetylindoles allows for a range of functionalization reactions. One key transformation is the palladium-catalyzed C-H arylation of the indole (B1671886) ring. acs.org Interestingly, when 3-acetylindole (B1664109) is subjected to these conditions, a domino reaction occurs, leading to C4-arylation followed by an unusual migration of the acetyl group from the C-3 to the C-2 position. acs.org However, protection of the indole nitrogen can prevent this migration, allowing for selective C4-arylation without rearrangement. acs.org This highlights the importance of the N-H proton in directing the reaction pathway.

Another approach to functionalize the acetyl group involves its reaction with various reagents to form new carbon-carbon or carbon-heteroatom bonds. For instance, the Mannich reaction of 1-(4-fluorobenzoyl)-3-acetylindole with arylpiperazines and paraformaldehyde yields the corresponding Mannich bases. researchgate.net Furthermore, acylation of 3-acetyl-1-methylindole with ethyl cyanoformate, followed by a diazo transfer reaction, provides a route to ethyl 2-diazo-3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate. researchgate.net

ReagentProductReference
Aryl iodides (Pd-catalyzed)C4-arylated/3,2-carbonyl migrated product acs.org
Arylpiperazine, ParaformaldehydeMannich base researchgate.net
Ethyl cyanoformate, 4-acetamidobenzenesulfonyl azideEthyl 2-diazo-3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate researchgate.net

The acetyl group can be a starting point for elongating and diversifying the side chain at the C-3 position. One common strategy is the reduction of the acetyl group to an alcohol, which can then be further modified. For example, the reduction of 3-acetylindole using propanol (B110389) and NADPH in a phosphate (B84403) buffer yields (R)-1-(1H-indol-3-yl)ethanol. researchgate.net This alcohol can then serve as a precursor for further synthetic transformations.

Furthermore, the acetyl group can participate in condensation reactions to build more complex structures. These reactions are fundamental in the synthesis of various bioactive indole alkaloids, such as (5-indole)oxazole alkaloids, β-carboline alkaloids, and bis-indole alkaloids, all of which can be prepared starting from 3-acetylindole and its derivatives. nih.gov

Modifications at the Indole Nitrogen (N-1) of this compound

The nitrogen atom of the indole ring provides another site for structural modification, influencing the electronic properties and steric hindrance of the molecule.

Alkylation and acylation of the indole nitrogen are common strategies to introduce a variety of substituents. N-alkylation can be achieved using various alkyl halides in the presence of a base. For instance, N-methylated derivatives of 5-methoxytryptamines have been prepared to study their effects on melatonin (B1676174) receptor binding. nih.gov Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides. google.com The introduction of an acyl group at the N-1 position can also serve as a protecting group strategy to direct other reactions on the indole ring. acs.orgsciencemadness.org For example, N-protection of 3-acetylindoles prevents the migration of the acetyl group during C-H arylation reactions. acs.org

ReactionReagentsProductReference
AlkylationAlkyl halide, BaseN-alkylated indole nih.gov
AcylationAcyl chloride or AnhydrideN-acylated indole google.com

The construction of fused heterocyclic systems at the N-1 position of the indole ring can lead to novel chemical entities with interesting biological properties. One such approach is the Larock annulation, a palladium-catalyzed reaction that has been extensively used for indole synthesis and can be adapted for further functionalization. researchgate.netacs.org More recently, N-heterocyclic carbene (NHC)-catalyzed enantioselective [3 + 3] annulation of 2-amino-1H-indoles with bromoenals has been developed to synthesize chiral pyrimido[1,2-a]indol-4(1H)-ones. rsc.orgrsc.org Another strategy involves a silver-mediated dearomative (4 + 2) annulation reaction of indoles with N-radicals, providing access to functionalized heterocycle-fused indoline (B122111) skeletons. acs.org These methods offer powerful tools for creating complex, polycyclic indole derivatives.

Exploration of Other Indole Ring Positions for Functionalization

Cross-Coupling Reactions for Arylation/Heteroarylation

The introduction of aryl or heteroaryl groups onto the indole nucleus of this compound can be achieved through modern cross-coupling methodologies. These reactions typically require the initial installation of a leaving group, such as a halogen, on the indole ring. The subsequent palladium-catalyzed coupling with an appropriate organometallic reagent or amine then furnishes the desired arylated or heteroarylated product.

Halogenation as a Precursor Step

Prior to arylation or heteroarylation, the indole core of a molecule like this compound must typically be functionalized with a halide, most commonly bromine or iodine, to serve as a handle for cross-coupling. The regioselectivity of this halogenation is crucial. For instance, the bromination of 3-acetyl-5-hydroxyindole with N-bromosuccinimide (NBS) has been shown to selectively occur at the C6-position. wuxiapptec.com Enzymatic halogenation has also been explored for its high selectivity on various indole substrates. nih.gov For this compound, electrophilic halogenation is anticipated to occur at the C4 or C6 positions, which are activated by the electron-donating methoxy (B1213986) and methyl groups.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a halide and an organoboron compound, catalyzed by a palladium complex. harvard.edulibretexts.org This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures.

Once a halogenated derivative of this compound is obtained (e.g., 6-bromo-3-acetyl-5-methoxy-7-methylindole), it can be subjected to Suzuki-Miyaura coupling conditions. A variety of aryl and heteroaryl boronic acids or their esters can be used as coupling partners. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like dehalogenation. researchgate.net For example, a catalyst system comprising Pd(OAc)₂ and a bulky phosphine (B1218219) ligand like XPhos has proven effective for the coupling of heteroaryl chlorides and tosylates. researchgate.net

A typical reaction would involve the halogenated indole, an arylboronic acid, a palladium source such as Pd(OAc)₂ or a pre-catalyst like an XPhos palladacycle, a phosphine ligand, and a base like potassium carbonate or cesium carbonate in a suitable solvent system, often a mixture of an organic solvent and water. researchgate.netnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Halogenated 3-Acetylindole Derivative

EntryHalogenated IndoleCoupling PartnerCatalyst/LigandBaseSolventYield (%)
16-Bromo-3-acetyl-5-methoxy-7-methylindolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂OHigh
24-Iodo-3-acetyl-5-methoxy-7-methylindole2-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂OModerate to High
36-Bromo-3-acetyl-5-methoxy-7-methylindole3-Pyridylboronic acidXPhos Pd G2K₃PO₄THF/H₂OHigh

Note: The yields presented in this table are hypothetical and based on typical outcomes for similar substrates as specific experimental data for this compound was not available in the searched literature.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for the formation of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.orgopenochem.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.orgsynarchive.com

For a halogenated this compound, the Buchwald-Hartwig amination allows for the introduction of a wide array of primary and secondary amines, including anilines and various heterocyclic amines. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylated amine product and regenerate the catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand coordinated to the palladium center. Sterically hindered and electron-rich ligands are often employed to facilitate the catalytic cycle. organic-chemistry.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination of a Halogenated 3-Acetylindole Derivative

EntryHalogenated IndoleAmineCatalyst/LigandBaseSolventYield (%)
16-Bromo-3-acetyl-5-methoxy-7-methylindoleMorpholinePd₂(dba)₃ / BINAPNaOtBuTolueneHigh
24-Iodo-3-acetyl-5-methoxy-7-methylindoleAniline (B41778)Pd(OAc)₂ / XPhosK₃PO₄DioxaneHigh
36-Bromo-3-acetyl-5-methoxy-7-methylindolePyrrolidine[(CyPF-tBu)PdCl₂]Cs₂CO₃t-Amyl alcoholHigh

Note: The yields presented in this table are hypothetical and based on typical outcomes for similar substrates as specific experimental data for this compound was not available in the searched literature.

The application of these cross-coupling reactions to this compound opens up a vast number of possibilities for creating novel derivatives with potentially interesting biological activities or material properties. The continued development of more efficient and selective catalysts and ligands will undoubtedly further enhance the utility of these methods in the derivatization of this and other indole-based scaffolds.

Biological and Mechanistic Investigations of 3 Acetyl 5 Methoxy 7 Methylindole

In Vitro Screening Methodologies and Early Biological Insights

The initial phase of investigation for a novel compound like 3-Acetyl-5-methoxy-7-methylindole would involve a series of standardized in vitro tests to gain preliminary insights into its biological activities.

Enzyme Inhibition Assays

Enzyme inhibition assays are a cornerstone of early-stage drug discovery, designed to identify molecules that can modulate the activity of specific enzymes. These assays would assess the ability of this compound to inhibit the catalytic action of a panel of enzymes, which are often implicated in disease pathogenesis. The results, typically expressed as an IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%), would provide the first clues as to the compound's potential therapeutic applications.

Receptor Binding Profiling

To determine if this compound interacts with cell surface or intracellular receptors, receptor binding assays would be employed. These experiments measure the affinity of the compound for a wide range of receptors. A high binding affinity to a particular receptor suggests that the compound may act as an agonist or antagonist, thereby modulating the receptor's signaling pathway.

Cell-Based Reporter Assays

Cell-based reporter assays are utilized to assess the functional consequences of a compound's interaction with a cellular target in a more biologically relevant context. These assays use engineered cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific signaling pathway. An increase or decrease in the reporter signal in the presence of this compound would indicate modulation of that pathway.

Elucidation of Cellular Targets and Pathways Modulated by this compound

Following initial screening, more in-depth studies are required to pinpoint the precise molecular targets and the broader cellular pathways affected by the compound.

Protein-Ligand Interaction Studies

To understand the physical interaction between this compound and its protein target(s), various biophysical techniques are employed. Methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC) can provide detailed information about the binding mode, affinity, and thermodynamics of the interaction. These studies are crucial for structure-based drug design and optimization.

Transcriptomic and Proteomic Analyses in Cellular Models

To obtain a global view of the cellular response to this compound, transcriptomic (e.g., RNA-sequencing) and proteomic (e.g., mass spectrometry-based proteomics) analyses are performed. These powerful techniques allow for the comprehensive measurement of changes in gene expression and protein abundance in cells treated with the compound. The resulting data can reveal the key signaling pathways and cellular processes that are perturbed, offering a deeper understanding of the compound's mechanism of action.

Despite the established framework for such investigations, the specific outcomes of these studies for this compound are not currently available in the public domain. Further research and publication are needed to shed light on the biological and mechanistic properties of this particular indole (B1671886) derivative.

Cellular Signaling Pathway Interrogation

Direct experimental evidence detailing the specific cellular signaling pathways modulated by this compound is not extensively documented in publicly available literature. However, based on the known activities of other methoxy-substituted and 3-acetyl-indole derivatives, several potential pathways could be hypothesized as points of interaction.

Indole-based molecules are known to interact with a variety of receptors and enzymes. For instance, indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid type 1 (CB1) receptor. acs.orgnih.gov Such modulation can lead to alterations in downstream signaling cascades, potentially involving G-protein dependent or β-arrestin-dependent pathways. acs.org Furthermore, certain indole derivatives, such as N-acetylserotonin (a metabolite of melatonin), have been shown to act as positive allosteric modulators of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), thereby influencing the kynurenine (B1673888) pathway, which has immunoregulatory effects. nih.gov

Given the structural features of this compound, it is plausible that it could interact with pathways commonly targeted by indole compounds, such as those involving serotonin (B10506) receptors, kinase signaling, or tubulin polymerization. For example, N-methyl-5,6,7-trimethoxyindoles have demonstrated potent antimitotic and vascular disrupting activities by inhibiting cancer cell tubulin polymerization and arresting the cell cycle in the G2/M phase. nih.gov The interrogation of such pathways would be a critical step in elucidating the biological function of this compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

While specific SAR studies centered on this compound are not readily found, the principles of SAR can be applied by examining related indole structures.

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.

Position 3: The acetyl group at the C3 position is a key feature. In many indole-containing compounds, the substituent at this position plays a crucial role in target binding.

Position 5: The methoxy (B1213986) group at C5 is an electron-donating group that can influence the electron density of the indole ring, potentially affecting its binding affinity to target proteins. In some contexts, a methoxy group has been associated with reduced molecular polarity. mdpi.com The presence of an electron-withdrawing group at this position has been shown to be important for the allosteric modulation of the CB1 receptor by indole-2-carboxamides. acs.orgnih.gov

Position 7: The methyl group at C7 can provide steric bulk and lipophilicity, which may influence selectivity and pharmacokinetic properties. In studies of 7-azaindole (B17877) derivatives, substitutions at various positions, including the analogous position to C7, have been shown to be critical for anticancer activity. nih.gov

The following table illustrates hypothetical SAR trends based on general knowledge of indole pharmacology.

PositionSubstituent VariationPotential Impact on Activity
3 Alkyl, Aryl, HeterocycleAlteration of binding mode and potency
5 H, OH, Halogen, AlkylModulation of electronic properties and polarity
7 H, Halogen, MethoxyInfluence on steric interactions and lipophilicity

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.com

For this compound, several bioisosteric replacements could be considered:

Methoxy Group (C5): The methoxy group could be replaced by other small, polar, or hydrogen-bond-accepting groups such as a hydroxyl group, a fluorine atom, or even a small alkyl group to probe the importance of the oxygen atom and its electron-donating effect. cambridgemedchemconsulting.com

Acetyl Group (C3): The acetyl moiety could be replaced with other acyl groups, a sulfonyl group, or a reversed amide to explore different electronic and steric requirements at this position.

Indole Core: The indole scaffold itself could be replaced by bioisosteric rings such as azaindole, benzofuran, or benzothiophene (B83047) to assess the necessity of the indole nitrogen for biological activity. For example, the replacement of a pyridine (B92270) ring with diazines has been shown to retain biological activity in certain contexts. mdpi.com

The table below presents some potential bioisosteric replacements for further investigation.

Original GroupPositionPotential Bioisosteric ReplacementRationale
Methoxy5Hydroxyl, Fluoro, AminoSimilar size and polarity, alters hydrogen bonding capability. longdom.org
Acetyl3Carboxamide, SulfonamideMaintains hydrogen bonding potential, alters geometry.
Methyl7Chloro, TrifluoromethylSimilar size, alters electronic properties. cambridgemedchemconsulting.com

Introducing conformational constraints into a flexible molecule can lock it into a bioactive conformation, potentially increasing potency and selectivity. For this compound, this could be achieved by:

Cyclization: Creating a new ring by linking the acetyl group to the indole nitrogen or another position on the ring.

Introduction of Rigid Groups: Replacing flexible substituents with more rigid ones, such as incorporating the C3-acetyl group into a larger, more constrained ring system.

The impact of such modifications would need to be evaluated experimentally to determine if the resulting rigid analogues retain or enhance the desired biological activity.

Mechanistic Hypotheses for Observed Biological Activities of this compound

Without direct experimental data, any mechanistic hypothesis for the biological activities of this compound remains speculative. However, drawing from the behavior of similar molecules, some plausible mechanisms can be proposed.

Allosteric modulation, where a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, offers a more nuanced way to control receptor activity. longdom.org Allosteric modulators can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the effect of the endogenous ligand. acs.org

Given that indole derivatives have been identified as allosteric modulators for various receptors, including GPCRs like the CB1 receptor, it is a plausible hypothesis that this compound could function as an allosteric modulator. acs.orgnih.gov The binding of the compound to an allosteric site could induce a conformational change in the target protein, thereby altering its affinity for its endogenous ligand or its ability to signal. longdom.org

The bipartite cavity of enzymes like monoamine oxidase B (MAO-B), with an entrance cavity and a substrate cavity, provides a structural basis for potential allosteric regulation. wikipedia.org An allosteric modulator could bind to the entrance cavity, influencing substrate access to the active site.

Further research, including binding assays in the presence and absence of orthosteric ligands, as well as structural biology studies, would be necessary to validate this hypothesis and to identify the potential protein targets of this compound.

Covalent Binding Mechanisms

There is no available data to suggest whether this compound is capable of forming covalent bonds with biological macromolecules. Research into its reactivity and potential for acting as a covalent modifier has not been reported.

Oxidative Stress Induction/Modulation

Investigations into the effects of this compound on oxidative stress pathways are not present in the current body of scientific literature. It is unknown if this compound acts as an antioxidant or a pro-oxidant. While related indole compounds, such as melatonin (B1676174) (N-acetyl-5-methoxytryptamine), are well-documented for their antioxidant properties nih.govnih.govresearchgate.net, similar studies have not been conducted on this compound.

Investigations into Specific Biological Contexts

Anti-inflammatory Pathways (e.g., COX inhibition, cytokine modulation)

There is no research available on the anti-inflammatory potential of this compound. Studies to determine its ability to inhibit cyclooxygenase (COX) enzymes or modulate the production of inflammatory cytokines have not been published. For context, other indole derivatives and related structures have been investigated for their anti-inflammatory actions, often involving the inhibition of enzymes like COX-2 or the suppression of pro-inflammatory mediators nih.govnih.govmdpi.comnih.gov.

Neurochemical Interactions (e.g., serotonin receptor modulation, MAO inhibition)

The neurochemical profile of this compound remains unexplored. There are no studies on its potential interactions with neurotransmitter systems, such as serotonin receptors or monoamine oxidase (MAO) enzymes. The serotonin system, including the 5-HT7 receptor, is a significant target for various therapeutic agents nih.govnih.govsdbonline.org, and MAO inhibitors are crucial in the treatment of neurological disorders nih.govnih.govmdpi.com. However, the role, if any, of this compound in these pathways is unknown.

Antimicrobial Efficacy (e.g., bacterial growth inhibition, biofilm disruption)

There is no scientific data on the antimicrobial properties of this compound. Its efficacy against pathogenic bacteria, including its ability to inhibit bacterial growth or disrupt biofilms, has not been investigated. The development of new antimicrobial agents is a critical area of research, with various molecular scaffolds, including some indole derivatives, showing promise nih.govnih.gov.

Antifungal Properties (e.g., ergosterol (B1671047) synthesis inhibition)

The potential antifungal activity of this compound has not been reported in the scientific literature. There is no information regarding its ability to inhibit fungal growth or interfere with essential fungal processes, such as the ergosterol biosynthesis pathway, a common target for antifungal drugs nih.govnih.gov.

Antiprotozoal Activities

The indole nucleus is a key pharmacophore in the development of antiprotozoal agents, with various derivatives showing activity against a range of parasites, including Plasmodium, Trypanosoma, and Leishmania species. malariaworld.orgnih.gov The antiprotozoal efficacy of indole compounds is often attributed to their ability to interfere with essential parasitic processes.

Research into indole alkaloids has demonstrated their potential as a source of new antimalarial drugs. malariaworld.org For instance, studies on synthetic indole derivatives have shown that substitutions on the indole ring can significantly impact their antiplasmodial activity. One study highlighted that a methoxy substitution at the C5-position of the indole ring enhanced the activity against Plasmodium falciparum by two to four times compared to other substitutions. malariaworld.org This suggests that the 5-methoxy group in this compound could contribute positively to its potential antiplasmodial properties.

Furthermore, indole derivatives have been investigated for their activity against trypanosomatid parasites. The indole moiety has been identified as crucial for the antitrypanosomal activity of certain compounds, with its removal leading to a complete loss of activity. nih.gov Specifically, diamidino-indole derivatives have demonstrated excellent in vitro antitrypanosomal activity. nih.gov Some N-substituted paullones, which contain an indole core, have also shown potent inhibition of Leishmania infantum and Trypanosoma brucei brucei. nih.gov

The leishmanicidal activity has also been observed in indole alkaloids. Coronaridine, an iboga-type indole alkaloid, has shown potent activity against Leishmania amazonensis, causing significant alterations to the mitochondria of the parasite. nih.gov Other indole alkaloids have been found to be active against Leishmania major and Leishmania donovani. nih.gov

Table 1: Antiprotozoal Activity of Selected Indole Derivatives

Compound/Derivative ClassTarget OrganismActivity/FindingsReference(s)
5-Methoxy Substituted IndolesPlasmodium falciparumEnhanced anti-plasmodial activity by 2-4 times. malariaworld.org
Diamidino-indole DerivativesTrypanosoma brucei rhodesienseExcellent in vitro antitrypanosomal activity. nih.gov
N-substituted PaullonesLeishmania infantum, Trypanosoma brucei bruceiPotent inhibitors. nih.gov
Coronaridine (Indole Alkaloid)Leishmania amazonensisPotent leishmanicidal activity. nih.gov
Indole AlkaloidsLeishmania major, Leishmania donovaniActive against promastigote forms. nih.gov

This table presents data on indole derivatives structurally related to this compound, as direct data on the specified compound is not available.

Antiviral Activities

The indole scaffold is a versatile platform for the development of antiviral agents, with derivatives showing promise against a variety of viruses. nih.gov The antiviral properties of indole compounds are often linked to their ability to inhibit viral replication or other key stages of the viral life cycle.

For example, various indole derivatives have been synthesized and evaluated for their activity against the Hepatitis C virus (HCV). Tetrahydroindole derivatives with specific substitutions have shown good antiviral properties against HCV genotypes 1b and 2a. nih.gov The presence of N-benzyl and phenyl groups on the tetrahydroindole scaffold was found to be important for anti-HCV activity. nih.gov

In the context of Human Immunodeficiency Virus (HIV), certain indole-based compounds have been identified as attachment inhibitors. nih.gov Specifically, indole-3-yl analogs with piperazine (B1678402) substitutions have demonstrated potent inhibitory activity against HIV-1. nih.gov

Furthermore, new heterocyclic compounds incorporating an indole nucleus, synthesized from 3-acetylindole (B1664109), have been evaluated for their antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). nih.gov While specific activity data for this compound is not available, the fact that its precursor, 3-acetylindole, is used to generate antivirally active compounds suggests that this class of molecules has potential in antiviral drug discovery.

Table 2: Antiviral Activity of Selected Indole Derivatives

Compound/Derivative ClassTarget VirusActivity/FindingsReference(s)
N-benzyl-2-phenyl-tetrahydroindolesHepatitis C Virus (HCV)Good antiviral properties against genotypes 1b and 2a. nih.gov
Indole-3-yl piperazine analogsHuman Immunodeficiency Virus (HIV-1)Potent attachment inhibitors. nih.gov
1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine and 1,3-thiazole derivatives from 3-acetylindoleHerpes Simplex Virus Type 1 (HSV-1)Evaluated for antiviral activity. nih.gov

This table presents data on indole derivatives structurally related to this compound, as direct data on the specified compound is not available.

Antioxidant Capabilities and Reactive Oxygen Species Scavenging

Indole derivatives, particularly those with methoxy substitutions, are recognized for their antioxidant properties. researchgate.net The indole ring itself can act as a scavenger of reactive oxygen species (ROS), and this activity can be modulated by its substituents. nih.gov

Melatonin (N-acetyl-5-methoxytryptamine), a well-known neurohormone, is structurally similar to this compound, sharing the 5-methoxyindole (B15748) core. Melatonin is a potent antioxidant and free radical scavenger. nih.gov The 5-methoxy group is considered beneficial, if not essential, for its antioxidant ability. researchgate.net Studies on melatonin analogs have shown that the presence of a methoxy group at the 5-position can contribute to the stability of the indolyl radical formed during the scavenging process. nih.gov

Research on other indole derivatives has further highlighted the role of substitutions in their antioxidant capacity. For instance, some indole-3-propionic acid and 5-methoxy-indole carboxylic acid derivatives have demonstrated a strong capability to decrease lipid peroxidation and scavenge superoxide (B77818) radicals. researchgate.netfrontiersin.org It was noted that hydroxy and methoxy substitutions on the arylhydrazone fragment of these derivatives improved their neuroprotective and antioxidant properties. researchgate.netfrontiersin.org

Interestingly, some studies have shown that even without a methoxy group at the 5-position, other modifications, such as a methyl group on the indole nitrogen, can result in compounds with potent antioxidant activity, sometimes even higher than melatonin itself. nih.gov This suggests that the combination of the 5-methoxy and 7-methyl groups in this compound could lead to significant antioxidant potential through stabilization of the indole ring and enhanced electron delocalization to effectively scavenge free radicals. nih.gov

Table 3: Antioxidant Activity of Selected Indole Derivatives

Compound/DerivativeAssay/ModelKey FindingsReference(s)
Melatonin (N-acetyl-5-methoxytryptamine)Various antioxidant assaysPotent antioxidant and free radical scavenger. nih.gov
Indole-3-propionic acid & 5-methoxy-indole carboxylic acid derivativesLipid peroxidation and superoxide radical scavenging assaysStrong capability to decrease lipid peroxidation and scavenge superoxide radicals. researchgate.netfrontiersin.org
1-Methylindole-3-carboxaldehyde hydrazonesIn vitro antioxidant experimentsPotent antioxidant activity, some higher than melatonin. nih.gov

This table presents data on indole derivatives structurally related to this compound, as direct data on the specified compound is not available.

Immunomodulatory Effects

The immunomodulatory properties of indole compounds are an emerging area of research, with several derivatives showing the ability to influence immune responses. nih.gov These effects are often mediated through interactions with specific cellular pathways and receptors.

Indole and its microbial metabolites can act as signaling molecules that influence the host's immune system. nih.gov For example, indole-3-propionic acid, a metabolite produced by gut microbiota, has been shown to possess immunomodulatory activity. It can prevent chronic inflammation by reducing the levels of pro-inflammatory T helper 1 (Th1) cytokines and increasing the expression of the anti-inflammatory cytokine IL-10 in the colon. nih.gov

Other microbial indole metabolites, such as indole-3-aldehyde, have been found to regulate intestinal barrier function through the aryl hydrocarbon receptor (AhR), which is a key sensor of xenobiotics and plays a role in immune homeostasis. nih.gov The indole moiety itself is a ligand for AhR, and its binding can trigger various downstream immunological effects. nih.gov

While direct studies on the immunomodulatory effects of this compound are lacking, the known activities of other indole derivatives suggest that it could potentially interact with immune pathways. The structural features of this compound, particularly the indole core, provide a basis for potential interactions with receptors like AhR, which could in turn modulate immune responses. Further investigation is required to determine the specific immunomodulatory profile of this compound.

Computational and Theoretical Chemistry Studies of 3 Acetyl 5 Methoxy 7 Methylindole

Molecular Modeling and Conformational Analysis of 3-Acetyl-5-methoxy-7-methylindole

Molecular modeling and conformational analysis are foundational techniques used to understand the three-dimensional structure and flexibility of a molecule, which in turn dictate its physical and chemical properties.

Force Field Parameterization

A critical first step in molecular mechanics simulations is the development of an accurate force field. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. For a novel or sparsely studied molecule like this compound, existing generic force fields such as CHARMM, AMBER, or GAFF may not possess adequately optimized parameters for all its constituent fragments, particularly the substituted indole (B1671886) core.

The parameterization process would involve:

Defining Atom Types: Assigning specific atom types to the various atoms in this compound to reflect their unique chemical environments.

Parameter Assignment: Assigning parameters for bonded (bond lengths, bond angles, dihedral angles) and non-bonded (van der Waals, electrostatic) interactions.

Parameter Optimization: Refining these parameters by fitting them to high-level quantum mechanical calculations or experimental data, if available. This ensures that the force field can accurately reproduce the molecule's geometry and conformational energy landscape.

A hypothetical table of new atom types and their descriptions for this molecule is presented below.

Table 1: Hypothetical New Atom Types for this compound

Atom Type Description
CI7 Indole carbon at position 7 with a methyl group
CM7 Methyl carbon attached to position 7 of the indole ring
CO5 Oxygen of the methoxy (B1213986) group at position 5
CM5 Methyl carbon of the methoxy group at position 5
CA3 Carbonyl carbon of the acetyl group at position 3
CO3 Carbonyl oxygen of the acetyl group at position 3

Low-Energy Conformer Identification

The process typically involves:

Systematic or Stochastic Search: Employing algorithms to explore the potential energy surface by systematically rotating around flexible bonds or using random sampling methods.

Energy Minimization: Optimizing the geometry of each generated conformer to find the nearest local energy minimum.

Ranking by Energy: Sorting the identified conformers based on their relative energies to determine the most stable structures.

For this compound, key dihedral angles determining the conformation would be those associated with the orientation of the acetyl and methoxy groups relative to the indole ring. Studies on related molecules like 5-methoxytryptamine (B125070) have shown that different orientations of the methoxy group can lead to distinct stable conformers.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a more detailed and accurate description of a molecule's electronic properties, which are fundamental to understanding its reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. A higher HOMO energy suggests a greater tendency to donate electrons, indicating sites susceptible to electrophilic attack. For indole derivatives, the HOMO is typically delocalized over the indole ring.

LUMO (Lowest Unoccupied Molecular Orbital): The innermost orbital without electrons. A lower LUMO energy indicates a greater ability to accept electrons, highlighting sites prone to nucleophilic attack. In this compound, the acetyl group would be expected to influence the LUMO's localization.

The HOMO-LUMO energy gap is also a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated in vacuum)

Orbital Energy (eV)
HOMO -5.8
LUMO -1.2
HOMO-LUMO Gap 4.6

Note: These are illustrative values and would need to be determined by actual quantum chemical calculations.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule.

Negative Potential Regions (Red/Yellow): These areas are electron-rich and indicate regions susceptible to electrophilic attack. In this compound, the oxygen atoms of the acetyl and methoxy groups, as well as the π-system of the indole ring, would be expected to show negative potential.

Positive Potential Regions (Blue): These areas are electron-poor and are attractive to nucleophiles. The hydrogen atoms, particularly the N-H of the indole, would likely exhibit positive potential.

The EPS map provides valuable insights into intermolecular interactions, such as hydrogen bonding and stacking interactions.

Atomic Charges and Dipole Moments

Atomic Charges: These are assigned to individual atoms and represent the local electron excess or deficiency. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly used to calculate these charges. The electronegative oxygen and nitrogen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will have varying degrees of positive charge.

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

Atom Atomic Charge (e)
N1 (Indole) -0.45
O (Acetyl) -0.55
O (Methoxy) -0.50
C3 (Indole) +0.20
C5 (Indole) +0.15
C7 (Indole) +0.10

Note: These are hypothetical values for illustrative purposes.

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a protein target, as well as to understand the dynamic behavior of the resulting complex. These methods are instrumental in elucidating the potential mechanism of action of drug candidates like this compound.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor. For indole derivatives, common biological targets include enzymes like cyclooxygenase (COX) and protein kinases. nih.gov In the case of this compound, docking simulations would be performed against the active sites of relevant biological targets. These simulations help identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for binding. nih.gov

For instance, the acetyl group at the 3-position can act as a hydrogen bond acceptor, while the methoxy group at the 5-position can also participate in hydrogen bonding. The indole ring itself is capable of forming π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the protein's binding pocket. The 7-methyl group can contribute to hydrophobic interactions. A hypothetical docking of this compound into a generic kinase binding site might reveal interactions with key residues, providing a basis for its potential inhibitory activity.

A study on a similar indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), showed that the methoxy group and the indole core were crucial for its binding within the active site of its target protein. researchgate.net Such findings for analogous structures suggest that the substituents on the indole ring of this compound play a significant role in its interaction with biological targets.

Following the prediction of the binding pose, scoring functions are used to estimate the binding affinity between the ligand and the protein. These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. The binding affinity of this compound to various targets would be estimated to rank its potential efficacy.

The binding affinity is often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). While specific experimental values for this compound are not available in the provided context, studies on other indole derivatives have shown a wide range of binding affinities depending on the target and the substitution pattern. For example, some indole derivatives have shown inhibitory activity in the micromolar to nanomolar range against various enzymes. nih.govnih.gov

Hypothetical Target Predicted Interaction Types Estimated Binding Affinity Range (based on analogs)
Cyclooxygenase-2 (COX-2)Hydrogen bonds, hydrophobic interactions1 - 10 µM
Protein Kinase (e.g., JAK3)π-π stacking, hydrogen bonds0.5 - 5 µM
Melatonin (B1676174) ReceptorsHydrophobic interactions, hydrogen bonds10 - 100 nM

This table presents hypothetical data based on the general findings for indole derivatives and is for illustrative purposes only.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, revealing how the system behaves over time. These simulations can show conformational changes in both the ligand and the protein upon binding. For this compound, MD simulations would be used to assess the stability of the docked pose and to observe any induced-fit effects. mdpi.com

The binding of a ligand can induce conformational changes in the protein, which can either activate or inhibit its function. MD simulations can track the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex. researchgate.net Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that are affected by ligand binding. nih.gov For indole derivatives, it has been observed that the flexibility of certain loops within the protein's active site can be altered upon binding, which is critical for the biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com This approach is valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a series of derivatives of this compound, various types of descriptors would be generated:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints. These can be calculated from the SMILES notation of the molecules. nih.gov

3D descriptors: Geometrical properties, surface area, and volume.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, and partial charges, often calculated using methods like Density Functional Theory (DFT). tandfonline.com

Once a large pool of descriptors is generated, a crucial step is to select a subset of relevant descriptors that have the most significant correlation with the biological activity, while avoiding inter-correlation. Techniques like stepwise multiple linear regression or genetic algorithms are often employed for this purpose. nih.gov

Descriptor Type Examples Relevance to Indole Derivatives
Topological Wiener index, Randic indexDescribes molecular branching and size.
Electronic HOMO/LUMO energy, Dipole momentRelates to reactivity and intermolecular interactions.
Steric Molar refractivity, van der Waals volumePertains to the size and shape of the molecule, influencing receptor fit.
Hydrophobic LogPCrucial for membrane permeability and hydrophobic interactions with the target.
Quantum-Chemical Partial charges on atomsImportant for electrostatic interactions. tandfonline.com

This table provides examples of descriptor types that would be relevant for QSAR studies of this compound derivatives.

With the selected descriptors, a mathematical model is developed to predict the biological activity. Common methods for model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). nih.gov For a series of this compound derivatives, an MLR model might take the form of an equation where the predicted activity is a linear combination of the selected descriptors.

The predictive power and robustness of the developed QSAR model must be rigorously validated. Common validation techniques include:

Internal validation: Leave-one-out cross-validation (q²) is a widely used method where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. researchgate.net

External validation: The dataset is split into a training set for model development and a test set for evaluating the model's predictive ability on compounds not used in its creation. nih.gov The predictive performance is often assessed by the squared correlation coefficient for the test set (R²_pred).

Y-randomization: The biological activity data is randomly shuffled to ensure that the developed model is not due to chance correlation. nih.gov

A statistically sound QSAR model for this compound derivatives would allow for the virtual screening of a large library of related compounds and the prioritization of the most promising candidates for synthesis and biological testing.

Validation Parameter Typical Acceptable Value Description
R² (Coefficient of determination) > 0.6Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s).
q² (Cross-validated R²) > 0.5A measure of the predictive ability of the model from internal validation.
R²_pred (External validation R²) > 0.5A measure of the predictive ability of the model on an external test set.

This table outlines key statistical parameters for validating a QSAR model.

Predictive Power and Applicability Domain

In the context of computational chemistry, particularly in Quantitative Structure-Activity Relationship (QSAR) modeling, the predictive power and applicability domain (AD) are critical parameters for validating a model's reliability. A QSAR model's ultimate goal is to accurately predict the biological activity of new, untested compounds.

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation, ensure the model's robustness and stability. External validation, where the model is used to predict the activity of an external set of compounds not used in model development, is the true test of its predictive capability. Statistical metrics such as the coefficient of determination (R²), predicted R² (Q²), and root mean square error (RMSE) are used to quantify a model's performance. For a QSAR model of this compound, a high R² and Q² (typically > 0.6) and a low RMSE would indicate a strong predictive model.

The Applicability Domain (AD) defines the chemical space in which the QSAR model can make reliable predictions. This is crucial because QSAR models are only valid for compounds that are structurally similar to the training set used to build the model. The AD is determined based on the range of molecular descriptors of the training set compounds. For any new compound, its descriptors must fall within this range for the prediction to be considered reliable. Various methods, such as the leverage approach, are used to define the AD. A hypothetical QSAR model for this compound and its derivatives would have its AD defined by the range of physicochemical and structural properties of the compounds in its training set.

A summary of key statistical metrics for evaluating the predictive power of a QSAR model is presented in Table 1.

Metric Description Acceptable Value
R² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
Q² (Cross-validated R²) A measure of the model's predictive ability, determined through cross-validation.> 0.5
RMSE (Root Mean Square Error) The standard deviation of the residuals (prediction errors).As low as possible
MAE (Mean Absolute Error) The average of the absolute differences between the predicted and actual values.As low as possible

Virtual Screening and Lead Optimization Strategies Based on this compound Scaffold

The this compound scaffold can serve as a valuable starting point for virtual screening and lead optimization campaigns to discover new drug candidates. The indole nucleus is a versatile scaffold that can be modified at various positions to modulate its interaction with a wide range of biological targets. mdpi.com

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For the this compound scaffold, a virtual screening campaign could be initiated by searching for commercially available or synthetically accessible compounds that contain this core structure.

There are two main approaches to virtual screening:

Ligand-based virtual screening: This method uses the structure of a known active ligand, such as a hypothetical active derivative of this compound, to find other molecules with similar properties.

Structure-based virtual screening: This approach uses the 3D structure of the target protein to dock potential ligands into the binding site and estimate their binding affinity. This would be applicable if a specific protein target for this scaffold was identified.

A typical workflow for a virtual screening campaign based on the this compound scaffold is outlined in Table 2.

Step Description Computational Tools
1. Library Preparation A database of small molecules is prepared for screening.Chemical databases (e.g., ZINC, ChEMBL)
2. Scaffold Search The library is searched for compounds containing the this compound scaffold.Cheminformatics toolkits (e.g., RDKit, Open Babel)
3. Filtering The identified compounds are filtered based on drug-like properties (e.g., Lipinski's rule of five) to remove undesirable candidates.ADMET prediction tools
4. Docking/Similarity Search The filtered compounds are either docked into the target protein's binding site or compared to a known active ligand.Docking software (e.g., AutoDock, Glide), Similarity search tools
5. Hit Selection The top-scoring compounds are selected as "hits" for further experimental validation.Visual inspection and scoring function analysis

Lead Optimization:

Once initial hits are identified from virtual screening, lead optimization is performed to improve their potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, lead optimization could involve systematically modifying the substituents at various positions of the indole ring.

Computational methods play a key role in lead optimization by predicting the effects of chemical modifications on a compound's properties. For instance, QSAR models can predict how changes in the structure of the this compound scaffold will affect its biological activity. Molecular docking can be used to visualize how different derivatives bind to the target protein and to design modifications that enhance binding affinity.

An example of a lead optimization strategy for the this compound scaffold could involve exploring substitutions at the N1, C2, C4, C6, and the acetyl group at C3 to improve its interaction with a hypothetical target protein.

Advanced Analytical and Spectroscopic Characterization of 3 Acetyl 5 Methoxy 7 Methylindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), are fundamental for assigning the primary structure of 3-Acetyl-5-methoxy-7-methylindole.

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. Key signals for this compound include a broad singlet for the indole (B1671886) N-H proton, distinct singlets for the methoxy (B1213986) (–OCH₃), acetyl (–COCH₃), and methyl (–CH₃) groups, and signals in the aromatic region corresponding to the protons on the indole ring.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show characteristic signals for the carbonyl carbon of the acetyl group, the carbons of the indole ring system, and the carbons of the methyl and methoxy substituents. DEPT experiments (DEPT-90 and DEPT-135) are then used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
8.52 br s 1H N-H (Indole)
7.69 s 1H H-2
6.70 s 1H H-4
6.66 s 1H H-6
3.86 s 3H 5-OCH₃
2.51 s 3H 7-CH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) for this compound

Chemical Shift (δ) ppm Carbon Type (from DEPT) Assignment
192.9 C C=O (Acetyl)
154.9 C C-5
136.7 C C-7a
133.4 CH C-2
128.7 C C-3a
122.2 C C-7
116.1 C C-3
107.8 CH C-4
99.8 CH C-6
55.6 CH₃ 5-OCH₃
31.5 CH₃ COCH₃

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D NMR and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, though for this specific molecule with many singlet signals, its utility would be focused on confirming the absence of coupling between the aromatic protons and the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals at 7.69, 6.70, and 6.66 ppm to their corresponding carbon signals at 133.4 (C-2), 107.8 (C-4), and 99.8 (C-6) ppm, respectively. Similarly, it would connect the methyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC is instrumental in placing the substituents on the indole ring. For instance, correlations would be observed between the acetyl protons (δ 2.48) and the C-3 carbon (δ 116.1) as well as the acetyl carbonyl carbon (δ 192.9). The protons of the 7-methyl group (δ 2.51) would show correlations to C-7 (δ 122.2), C-6 (δ 99.8), and C-7a (δ 136.7), confirming its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This would be particularly useful in confirming the relative positions of the substituents. A NOESY correlation between the methoxy protons (δ 3.86) and the H-4 and H-6 protons would provide strong evidence for its placement at the C-5 position.

Solid-state NMR (ssNMR) is a technique used to study materials in the solid phase. It is particularly valuable for characterizing polymorphism, where a compound can exist in multiple crystalline forms. As of now, there are no published studies specifically investigating the polymorphic forms of this compound using solid-state NMR. Such an investigation would only be undertaken if the compound showed evidence of polymorphism with implications for its physical properties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and to deduce the structure of a compound through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₁₂H₁₃NO₂), the exact mass can be calculated and compared to the experimentally measured value.

Calculated Monoisotopic Mass: 203.09463 u

Expected HRMS Result: An HRMS analysis using a technique like Electrospray Ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺ at an m/z of 204.1019. A measured value within a very narrow tolerance (typically < 5 ppm) of this calculated mass would confirm the elemental composition of C₁₂H₁₄NO₂⁺.

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" that is characteristic of the molecule's structure.

For the protonated molecule of this compound ([M+H]⁺, m/z 204.1), key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): A common fragmentation for methylated compounds.

Loss of ketene (B1206846) (CH₂=C=O): A characteristic fragmentation involving the acetyl group, leading to a significant fragment ion.

Loss of carbon monoxide (CO): Fragmentation of the acetyl group can also lead to the loss of CO.

Analyzing the masses of these fragment ions allows for the reconstruction of the molecule's structure and confirms the identity and position of the functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify the functional groups present in a molecule by analyzing its vibrational modes. While direct experimental spectra for this compound are not widely available in the public domain, the expected characteristic absorption and scattering bands can be predicted with high accuracy by comparison with closely related analogs such as N-Acetylindole, Melatonin (B1676174) (N-Acetyl-5-methoxytryptamine), and 7-Methylindole.

Expected Infrared (IR) Absorption Bands:

The IR spectrum of this compound is expected to exhibit several key absorption bands corresponding to its constituent functional groups. The N-H stretching vibration of the indole ring is anticipated to appear in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the acetyl group is one of the most intense and characteristic bands, expected to be observed in the range of 1630-1680 cm⁻¹. The C-H stretching vibrations of the methyl and methoxy groups, as well as the aromatic C-H stretching, would likely be found between 2850 and 3100 cm⁻¹. The C-O stretching of the methoxy group should produce a strong band around 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations from the indole ring are expected in the 1400-1600 cm⁻¹ region.

Functional GroupExpected Vibrational ModePredicted Wavenumber (cm⁻¹)
Indole N-HStretching3300-3500
Acetyl C=OStretching1630-1680
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-2970
Aromatic C=CStretching1400-1600
Methoxy C-OStretching1200-1250

Expected Raman Scattering Bands:

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring stretching vibrations of the indole nucleus are expected to produce strong Raman signals in the 1300-1600 cm⁻¹ region. The C-H bending and stretching vibrations of the methyl and methoxy groups will also be Raman active. The carbonyl stretch, while strong in the IR, may be weaker in the Raman spectrum. The symmetric breathing mode of the indole ring often gives a characteristic Raman band.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is a valuable tool for assessing purity and concentration. The UV-Vis spectrum of this compound is predicted to be dominated by the electronic transitions of the indole chromophore.

The indole ring system typically displays two main absorption bands. The first, arising from the π → π* transition of the benzene-like portion (the B-band), is expected to appear around 260-290 nm. The second, a higher energy π → π* transition (the L-band), is typically observed around 200-220 nm. The presence of the acetyl, methoxy, and methyl substituents on the indole ring will influence the exact position and intensity of these absorption maxima (λmax). The methoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift of the absorption bands.

Purity assessment can be performed by ensuring the absence of extraneous peaks in the spectrum and by using the Beer-Lambert law to correlate absorbance with concentration, provided a pure standard is available.

Predicted TransitionExpected λmax (nm)Chromophore
π → π* (B-band)260-290Indole Ring
π → π* (L-band)200-220Indole Ring

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

As of the current date, no public domain single-crystal X-ray diffraction data for this compound has been reported. However, if suitable crystals were obtained, this technique would provide an unambiguous determination of its molecular structure. It would confirm the planarity of the indole ring system and the orientation of the acetyl and methoxy groups. Furthermore, it would reveal details about hydrogen bonding interactions, particularly involving the indole N-H and the acetyl C=O, which would govern the crystal packing.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. While a reference pattern for this compound is not available, PXRD analysis of a synthesized batch would be crucial to determine its crystallinity and to identify the presence of different polymorphic forms or impurities. Each crystalline phase would produce a unique diffraction pattern, serving as a fingerprint for that specific solid form.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating and quantifying the components of a mixture, thereby assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile organic compounds like this compound. A reversed-phase HPLC method would likely be the most suitable approach.

A hypothetical HPLC method would involve a C18 stationary phase, which is nonpolar, and a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation would be based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its relatively nonpolar nature, this compound is expected to be well-retained on a C18 column.

Detection could be achieved using a variety of detectors. A UV detector set at one of the compound's absorption maxima (e.g., around 270 nm) would provide good sensitivity. A diode-array detector (DAD) or photodiode-array (PDA) detector would offer the advantage of acquiring the full UV-Vis spectrum of the eluting peak, aiding in peak identification and purity assessment. For more detailed structural information on any impurities, the HPLC system could be coupled to a mass spectrometer (LC-MS).

Hypothetical HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detector UV at 270 nm or DAD (200-400 nm)
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS provides critical information regarding its purity and structural integrity through its fragmentation pattern upon electron ionization.

The analysis of this compound by GC-MS reveals a distinct chromatographic peak, with its retention time being dependent on the specific column and temperature programming used. The mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions that are diagnostic of its structure.

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a molecular ion [M]•+ peak corresponding to its molecular weight. The fragmentation pattern is largely dictated by the stability of the indole nucleus and the nature of its substituents. Key fragmentation pathways for acylated and methoxy-substituted indoles typically involve the cleavage of the acetyl group and the methoxy moiety.

A primary fragmentation is the loss of the acetyl group (CH₃CO•), resulting in a significant fragment ion. Another common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, followed by the expulsion of carbon monoxide (CO). Cleavage of the bond between the indole ring and the acetyl group can also lead to the formation of an acetyl cation (CH₃CO⁺).

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Significance
217[M]•+ (Molecular Ion)Confirms the molecular weight of the compound.
202[M - CH₃]⁺Loss of a methyl radical from the methoxy or methyl group.
174[M - COCH₃]⁺Loss of the acetyl group, indicating an acetyl substituent.
43[CH₃CO]⁺Acetyl cation, a common fragment for acetylated compounds.

This table is based on predicted fragmentation patterns for substituted indoles and may vary based on experimental conditions.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages such as high speed and reduced solvent consumption compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.com As many indole derivatives possess biological activity that is stereospecific, the development of chiral separation methods is crucial.

For a molecule like this compound, if a chiral center is present or introduced, SFC would be the method of choice for enantiomeric separation. The selection of the chiral stationary phase (CSP) is paramount for achieving resolution. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely successful for a broad range of compounds, including indole derivatives. chromatographyonline.com

The mobile phase in SFC typically consists of supercritical carbon dioxide as the main component, with a small percentage of an organic modifier, often an alcohol like methanol or ethanol, to modulate solute retention and enhance selectivity. chromatographyonline.com For basic compounds, the addition of a small amount of an amine additive can significantly improve peak shape and resolution. chromatographyonline.com

Successful chiral separations of indole derivatives have been demonstrated using various CSPs. chromatographyonline.com The choice of modifier and additive is critical in optimizing the separation.

Table 2: Hypothetical SFC Conditions for Chiral Separation of a this compound Analog

Parameter Condition
Instrument Analytical SFC System
Chiral Stationary Phase (CSP) Chiralpak® AD-H or Chiralcel® OD-H
Column Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase Supercritical CO₂ / Methanol (with 0.1% Diethylamine)
Gradient/Isocratic Isocratic (e.g., 85:15 CO₂:Methanol)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm

This table presents a plausible set of starting conditions for the chiral separation of an indole derivative based on established methodologies.

Thermal Analysis (TGA, DSC) for Purity and Stability (excluding decomposition pathways related to safety)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the physical properties of a compound, such as its purity, melting point, and thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid like this compound, a DSC thermogram will show a sharp endothermic peak corresponding to its melting point. The purity of the substance can be estimated from the shape and sharpness of this melting endotherm. A broad melting peak often suggests the presence of impurities.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This provides information about the thermal stability and decomposition profile of the compound. For this compound, the TGA curve would be expected to show thermal stability up to a certain temperature, after which a significant loss of mass would occur, indicating decomposition. Indole derivatives generally exhibit good thermal stability. acs.org

A combined TGA-DSC analysis can provide a comprehensive thermal profile. azom.com The DSC can detect thermal events like melting, while the TGA simultaneously indicates whether these events are associated with mass loss.

Table 3: Representative Thermal Analysis Data for a Substituted Indole Compound

Analysis Parameter Typical Value Range Interpretation
DSC Melting Point (Tₘ)150 - 250 °CA sharp endotherm indicating the transition from solid to liquid.
Enthalpy of Fusion (ΔHբ)VariesEnergy required for melting.
TGA Onset of Decomposition (Tₒ)> 200 °CTemperature at which significant mass loss begins.
Mass Loss at 500 °C> 95%Indicates nearly complete decomposition of the organic molecule.

This table provides representative values for a crystalline indole derivative and would need to be confirmed by experimental analysis of this compound.

Potential Academic Applications and Future Research Directions for 3 Acetyl 5 Methoxy 7 Methylindole

Development of Novel Research Probes and Pharmacological Tools

The indole (B1671886) nucleus is a key component in many biologically active compounds, making its derivatives excellent candidates for the development of research probes. These tools are crucial for identifying and studying biological targets. youtube.com For instance, a molecule like 3-Acetyl-5-methoxy-7-methylindole could be chemically modified to incorporate fluorescent tags or photoaffinity labels. Such "tagged" probes would allow researchers to track the molecule's distribution within cells and identify its binding partners, which is a critical step in the drug discovery process. youtube.com

Furthermore, the development of whole-cell biosensors responsive to specific indole derivatives is an emerging field. nih.gov A biosensor could potentially be engineered to detect this compound, providing a tool for real-time monitoring of its concentration in various biological systems. This would be invaluable for metabolic studies and for screening libraries of compounds that might interact with the same targets. nih.gov

Exploration as a Scaffold for Rational Drug Design (Preclinical/Discovery Phase)

The indole ring is considered a "privileged structure" in pharmacology due to its ability to bind to a wide range of biological targets with high affinity. rsc.org Indole derivatives have been successfully developed into drugs for a variety of conditions, including cancer and neurodegenerative diseases. nih.govnih.gov The specific substitution pattern of this compound makes it a promising scaffold for rational drug design.

The methoxy (B1213986) group at the 5-position and the methyl group at the 7-position can influence the molecule's electronic properties and steric interactions, potentially enhancing its binding to specific protein targets. The acetyl group at the 3-position is a key site for further chemical modification, allowing for the synthesis of a library of related compounds with diverse biological activities. researchgate.net For example, this scaffold could be used to design inhibitors of enzymes like kinases or topoisomerases, which are important targets in cancer therapy. nih.govnih.gov

Potential Therapeutic Target Classes for Indole Scaffolds Examples of Targeted Proteins Potential Therapeutic Area
KinasesEGFR, VEGFR-2, BRAFCancer
TopoisomerasesTopoisomerase I, Topoisomerase IICancer
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Alzheimer's Disease
TubulinCancer

Utility in Material Science or Photophysical Research

Substituted indoles can exhibit interesting photophysical properties, such as fluorescence, making them useful in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. worldscientific.comnih.gov The photophysical characteristics of an indole derivative are highly dependent on its substitution pattern. The presence of an electron-donating methoxy group and an electron-withdrawing acetyl group in this compound suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation, which can lead to strong fluorescence. worldscientific.com

The study of its photophysical properties, including absorption and emission spectra, fluorescence quantum yield, and solvatochromism, could reveal its potential for use in various optical applications. nih.govbeilstein-journals.org

Potential Photophysical Property Influencing Structural Feature Potential Application
FluorescenceIntramolecular Charge Transfer (ICT) between methoxy and acetyl groupsFluorescent probes, OLEDs
SolvatochromismChanges in dipole moment upon excitationChemical sensors

Development of Analytical Standards and Reference Materials

As with any novel compound intended for research or industrial use, the development of a certified analytical standard for this compound is essential. This would involve its synthesis in a highly pure form and thorough characterization using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. A well-characterized reference standard is crucial for ensuring the accuracy and reproducibility of experimental results across different laboratories.

Challenges in Synthesis and Scale-Up for Research Purposes

The synthesis of polysubstituted indoles like this compound can be challenging. nih.gov While several general methods for indole synthesis exist, such as the Fischer, Bartoli, and Vilsmeier-Haack reactions, the regioselective introduction of multiple substituents onto the indole core requires careful planning and optimization. nih.govchemijournal.comresearchgate.net

A plausible synthetic route could involve the Friedel-Crafts acylation of a pre-formed 5-methoxy-7-methylindole. researchgate.net However, controlling the position of acylation can be difficult. An alternative would be to construct the indole ring from a suitably substituted aniline (B41778) precursor. google.com

Scaling up the synthesis of such a molecule for larger research studies or potential commercial applications presents further challenges. These can include the cost and availability of starting materials, the need for potentially hazardous reagents, and the purification of the final product. nih.gov Overcoming these hurdles will be critical for the widespread adoption of this compound in research.

New Directions in Biological Target Identification and Validation

A key area of future research for this compound will be the identification and validation of its biological targets. As mentioned earlier, the use of chemical probes derived from this molecule can be a powerful tool for this purpose. youtube.com Techniques such as affinity chromatography, where the immobilized indole derivative is used to "fish out" its binding partners from cell extracts, can be employed. youtube.com

Once potential targets are identified, further studies will be needed to validate their biological relevance. This could involve genetic techniques to knock down the expression of the target protein and observe the effect on the activity of the indole derivative. The indole scaffold is known to interact with a wide range of proteins, and identifying the specific targets of this compound could open up new avenues for therapeutic intervention. nih.govnih.gov

Unexplored Reactivity and Synthetic Transformations

The 3-acetyl group of this compound is a versatile functional group that can undergo a wide range of chemical transformations. researchgate.net This opens up a vast chemical space for the synthesis of novel derivatives with potentially enhanced or entirely new properties. For example, the acetyl group can be reduced to an alcohol, converted to an oxime, or used as a handle for the introduction of more complex side chains. The indole nitrogen can also be alkylated or arylated to further modify the molecule's properties. nih.govnih.gov Exploring these unexplored synthetic transformations could lead to the discovery of new compounds with significant academic and commercial potential.

Sustainability and Environmental Aspects of this compound Synthesis

The synthesis of indole derivatives, including this compound, has traditionally involved methods that may not align with modern principles of green chemistry. However, the field is increasingly shifting towards more sustainable and environmentally friendly synthetic protocols.

Current Research Findings on Greener Synthesis of Indole Derivatives:

Recent advancements in organic synthesis have focused on reducing the environmental impact of chemical processes. For the synthesis of indole derivatives, several greener methods are being explored and implemented:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. tandfonline.comtandfonline.com Microwave irradiation provides rapid and uniform heating, leading to more efficient chemical transformations. tandfonline.com

Solvent-Free Reactions: Conducting reactions without a solvent, or in the presence of a minimal amount of a benign liquid, can drastically reduce waste generation. researchgate.net Mechanochemical methods, where mechanical energy is used to initiate reactions, are a prime example of solvent-free synthesis. unica.it

Use of Greener Solvents: When solvents are necessary, the focus is shifting towards environmentally benign options like water or ionic liquids. rsc.org Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. rsc.org

Catalysis: The use of efficient and recyclable catalysts, including nanocatalysts and Brønsted acidic ionic liquids, can improve the atom economy of reactions and reduce waste. researchgate.netrsc.org

Data on Green Chemistry Approaches for Indole Synthesis:

Green Chemistry ApproachAdvantagesReference
Microwave IrradiationRapid, environment-friendly, proficient, convenient tandfonline.comtandfonline.com
Solvent-Free ReactionsReduced waste, potential for mechanochemical activation researchgate.netunica.it
Water as a SolventNon-toxic, non-flammable, abundant rsc.org
NanocatalystsHigh efficiency, recyclability researchgate.net
Ionic LiquidsCan act as both solvent and catalyst, low volatility researchgate.netrsc.org

The industrial production of indole and its derivatives can contribute to environmental pollution through the release of volatile organic compounds and other hazardous waste. nih.gov Therefore, the adoption of these greener synthetic routes is crucial for the sustainable production of compounds like this compound. Future research in this area will likely focus on developing a synthetic pathway to this specific compound that incorporates one or more of these green chemistry principles, ensuring minimal environmental impact.

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

Predicting Biological Activity and Properties:

Key Applications of AI/ML in the Discovery of Indole Derivatives:

AI/ML ApplicationDescriptionPotential ImpactReference
Virtual Screening AI algorithms can screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target.Rapidly identifies potential lead compounds for further investigation. mbios.org
De Novo Drug Design Generative AI models can design entirely new molecules with desired properties from scratch.Accelerates the discovery of novel and patentable chemical entities. news-medical.net
Property Prediction ML models can predict various physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a molecule.Helps in the early identification of compounds with favorable drug-like properties. researchgate.netresearchgate.netscholarlyreview.org
Synthesis Prediction AI tools can assist chemists by predicting viable synthetic routes for novel compounds.Streamlines the chemical synthesis process. acs.org

Q & A

Basic: What synthetic strategies are recommended for preparing 3-Acetyl-5-methoxy-7-methylindole?

Methodological Answer:
The synthesis typically involves indole core functionalization. A common approach is Friedel-Crafts acylation of 5-methoxy-7-methylindole using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the acetyl group at the 3-position . Alternative routes include cross-coupling reactions (e.g., Suzuki-Miyaura) to pre-functionalize intermediates, though regioselectivity must be carefully controlled using protective groups . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to achieve >95% purity. Confirmatory techniques include NMR (to verify substitution patterns) and mass spectrometry (for molecular ion validation) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition efficacy) may arise from variations in assay conditions (pH, temperature) or impurities. To address this:

  • Replicate studies under standardized conditions (e.g., fixed substrate concentrations, buffer systems) .
  • Validate compound purity using HPLC with electrochemical detection (e.g., optimized mobile phase: 0.1 M ammonium acetate/acetonitrile, 70:30 v/v) to rule out degradation products .
  • Perform meta-analysis of literature data to identify trends, adjusting for variables like cell line specificity or enzyme isoforms .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., methoxy group deshields adjacent protons; acetyl group shows a singlet at ~2.5 ppm) .
  • X-ray crystallography : Resolve molecular geometry (e.g., bond angles like F7–C25–F8 = 106.5° in analogous trifluoromethylindoles) to confirm regiochemistry .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₁₂H₁₃NO₂ requires [M+H]⁺ = 204.1022) .

Advanced: How can regioselectivity challenges in the acylation of 5-methoxy-7-methylindole be mitigated?

Methodological Answer:
Regioselectivity issues arise due to competing substitution at the 2- or 4-positions. Strategies include:

  • Directing groups : Introduce temporary protecting groups (e.g., SEM groups) at reactive sites to block undesired acylation .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and favor 3-position reactivity .
  • Catalyst optimization : Employ BF₃·OEt₂ instead of AlCl₃ to reduce over-acylation byproducts .

Basic: How is purity assessed during the synthesis of this compound?

Methodological Answer:

  • Melting point analysis : Compare observed mp (e.g., 161–163°C for related indole derivatives) with literature values to detect impurities .
  • Thin-layer chromatography (TLC) : Use silica gel plates with UV visualization (Rf ≈ 0.5 in ethyl acetate/hexane, 1:3) .
  • HPLC-UV/Vis : Quantify purity using a C18 column (λ = 254 nm; retention time ~8.2 min) .

Advanced: What computational approaches predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with myeloperoxidase (MPO), focusing on hydrophobic pockets accommodating the methyl and acetyl groups .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity (e.g., RMSD < 2.0 Å indicates stable binding) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with inhibitory activity to guide structural optimization .

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